3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Overview
Description
3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C9H8BrN3. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bromine atom at the 3-position, a methyl group at the 4-position, and an amine group at the 2-position of the naphthyridine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which uses 3-aminopyridine derivatives and carbonyl compounds . Another approach involves the Friedländer reaction, where 3-aminopicolinaldehyde reacts with ketones under acidic conditions . These reactions often require catalysts such as sulfuric acid or phosphoric acid and are conducted under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and ligands, along with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Bromo-4-methyl-1,5-naphthyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to the modulation of biological pathways . For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without any substitutions.
3-Methyl-1,5-naphthyridine: Similar structure but with a methyl group instead of a bromine atom.
4-Bromo-1,5-naphthyridine: Similar structure but with a bromine atom at the 4-position instead of the 3-position.
Uniqueness
3-Bromo-4-methyl-1,5-naphthyridin-2-amine is unique due to the specific combination of substituents at the 3- and 4-positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-methyl-1,5-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHQFOXAJYDJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)N)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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